Ameltolide - 787-93-9

Ameltolide

Catalog Number: EVT-258979
CAS Number: 787-93-9
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ameltolide, chemically known as 4-Amino-N-(2,6-dimethylphenyl)benzamide, is a synthetic organic compound that belongs to the class of 4-aminobenzamides. It has garnered significant attention in scientific research due to its potent anticonvulsant properties. [, ]

Synthesis Analysis

Ameltolide can be synthesized through various methods. One common approach involves a multi-step process starting from readily available starting materials. []

Other synthetic routes and modifications to the core structure have been explored to improve its pharmacological properties or investigate structure-activity relationships. For instance, analogues with different substituents on the phenyl rings have been synthesized and evaluated. [, ]

Chemical Reactions Analysis
  • N-Acetylation: Ameltolide is susceptible to metabolic N-acetylation in vivo, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, which has been shown to have significantly reduced anticonvulsant activity. [, ] This metabolic pathway has been a focus of research to develop analogues with improved metabolic stability.
Mechanism of Action

Ameltolide's anticonvulsant activity is thought to be primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) in the brain. [] VGSCs play a crucial role in the initiation and propagation of action potentials in neurons.

Research suggests that ameltolide binds to a specific site on VGSCs, preferentially in their inactivated state. [] This binding is thought to prolong the inactivated state of the channel, thereby reducing neuronal excitability and suppressing seizure activity.

While the exact binding site and mechanism are still under investigation, studies have shown a strong correlation between ameltolide's anticonvulsant activity and its ability to interact with VGSCs. []

Applications

Ameltolide's primary scientific application has been in preclinical studies investigating its potential as an anticonvulsant agent. It has demonstrated efficacy in various animal models of epilepsy, particularly those involving generalized tonic-clonic seizures, similar to phenytoin's mechanism. [, ]

  • Maximal Electroshock Seizure (MES) Model: Ameltolide consistently exhibited potent anticonvulsant activity in the MES model, a standard preclinical test for evaluating compounds that prevent the spread of seizure activity. [, , , , , , , , ]
  • Other Seizure Models: While highly effective in the MES model, ameltolide showed limited or no efficacy in other seizure models, such as those induced by pentylenetetrazol, strychnine, or N-methyl-D-aspartate, suggesting a specific mechanism of action rather than a broad-spectrum anticonvulsant profile. [, , , ]
  • Structure-Activity Relationship (SAR) Studies: Numerous ameltolide analogues have been synthesized and evaluated to understand the structural features crucial for its anticonvulsant activity and to potentially identify compounds with improved pharmacological properties. These studies have provided valuable insights into the relationship between the chemical structure, physicochemical properties, and anticonvulsant activity. [, , , , , , , , , , , ]

4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

  • Compound Description: This compound is the N-acetyl metabolite of Ameltolide. [] It is formed by the metabolic N-acetylation of Ameltolide in vivo. [] While ADMP possesses some anticonvulsant activity, it is less potent than Ameltolide. [, ]
  • Relevance: ADMP is a major metabolite of Ameltolide and contributes to its pharmacokinetic profile. [] The presence of the acetyl group reduces its anticonvulsant potency compared to Ameltolide. [, ]

4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

  • Compound Description: HADMP is a further metabolized form of Ameltolide, generated by hydroxylation of the N-acetyl metabolite (ADMP). [] This metabolite exhibits significantly reduced anticonvulsant activity compared to Ameltolide. []
  • Relevance: Identified as a primary metabolite of Ameltolide in rats, HADMP is excreted mainly through urine. [, ] The added hydroxyl group contributes to its reduced anticonvulsant potency compared to Ameltolide. []

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

  • Compound Description: This compound acts as a prodrug to Ameltolide. [] DEGA undergoes a series of N-deethylations to form MEGA (the monoethylglycineamide analogue) and GA (the glycineamide analogue), both of which are further hydrolyzed to Ameltolide. []
  • Relevance: DEGA serves as a precursor to Ameltolide in vivo and exerts its anticonvulsant effects through its conversion to Ameltolide. [] This metabolic pathway can be inhibited by bis-(p-nitrophenyl) phosphate (BNPP). []

4-Amino-N-(2-ethylphenyl)benzamide

  • Compound Description: This analogue of Ameltolide replaces one of the methyl groups on the phenyl ring with an ethyl group. [, ] It demonstrates superior efficacy and protective index compared to Ameltolide after oral administration. []
  • Relevance: This compound highlights the impact of minor structural changes on the pharmacokinetic and pharmacodynamic properties of Ameltolide. [] The ethyl substitution appears to enhance oral bioavailability compared to Ameltolide. []

4-Amino-N-(2,6-diethylphenyl)benzamide

  • Compound Description: This analogue features ethyl groups replacing both methyl groups on the phenyl ring of Ameltolide. [] It exhibits improved efficacy and protective index after oral administration compared to Ameltolide. []
  • Relevance: Similar to the mono-ethyl analogue, this compound emphasizes the influence of structural modifications on Ameltolide's properties. [] The presence of two ethyl groups appears to further enhance oral bioavailability compared to Ameltolide. []

4-Amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB)

  • Compound Description: This Ameltolide analogue introduces a second amino group on the phenyl ring. [] It exhibits similar anticonvulsant potency to 4-amino-(2-methyl-3-aminophenyl)phthalimide (4A-2M3A-PP) and improved oral activity compared to Ameltolide. []
  • Relevance: The addition of a second amino group in 4A-2M4A-PB demonstrates a potential strategy for enhancing the oral bioavailability of Ameltolide. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

  • Compound Description: This analogue aims to minimize metabolic N-acetylation by introducing two methyl groups ortho to the 4-amino group on the benzamide ring. [] This modification resulted in a compound with a prolonged half-life and high plasma concentrations. []
  • Relevance: This compound showcases a successful strategy for mitigating Ameltolide's rapid metabolism, highlighting the impact of structural modifications on its pharmacokinetic properties. []

4-Amino-(2,6-dimethylphenyl)phthalimide (4A-2,6-DMPP)

  • Compound Description: This compound replaces the benzamide core of Ameltolide with a phthalimide moiety. [, ] It exhibits anticonvulsant activity in the MES test and serves as a hybrid structure combining elements of Ameltolide and thalidomide. []
  • Relevance: 4A-2,6-DMPP represents a structural class derived from merging Ameltolide with other pharmacophores, illustrating the exploration of alternative scaffolds for anticonvulsant activity. [, ]

N-(2,6-Dimethylphenyl)benzamide

  • Compound Description: This compound lacks the 4-amino group present in Ameltolide. [] Its anticonvulsant activity has been evaluated, although its potency is lower than that of Ameltolide. []
  • Relevance: This analogue highlights the importance of the 4-amino group for Ameltolide's anticonvulsant activity. []

3,4-Diamino-N-(2,6-dimethylphenyl)benzamide

  • Compound Description: This analogue introduces an additional amino group at the 3-position of the benzamide ring in Ameltolide. [] It exhibits anticonvulsant activity but is less potent than Ameltolide. []
  • Relevance: The addition of an amino group at the 3-position in this compound provides insights into the structure-activity relationships of Ameltolide and its analogues. []

Properties

CAS Number

787-93-9

Product Name

Ameltolide

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

HZIWGOAXOBPQGY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N

Solubility

Soluble in DMSO

Synonyms

4-amino-N-(2,6-dimethylphenyl)benzamide
ADD 75073
ameltolide
ameltolide monohydrobromide
ameltolide monohydrochloride
ameltolide sulfate
Lilly 201116
LY 201116
LY-201116

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.